2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines, which can be achieved through a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(6-Methylpyridin-2-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-Methylpyridin-2-yl)pyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
6-Bromo-2-pyridinecarboxaldehyde: Used in the synthesis of various heterocyclic compounds
Uniqueness
2-(6-Methylpyridin-2-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyrrolidine and a pyridine ring, which can confer distinct chemical and biological properties. The methyl group at the 6-position of the pyridine ring can also influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-4-2-5-10(12-9)11-6-3-7-13(11)8-14/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
VQFOXGCVYOHXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2C=O |
Origin of Product |
United States |
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